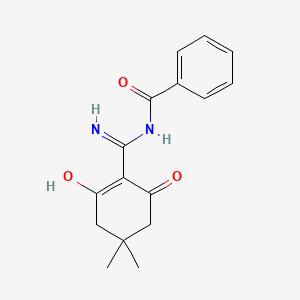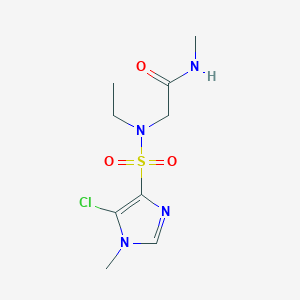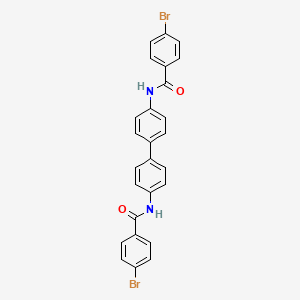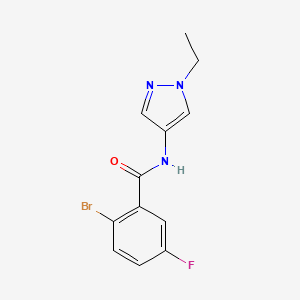
2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-5-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 2-position, a fluorine atom at the 5-position of the benzamide ring, and a 1-ethyl-1H-pyrazol-4-yl group attached to the nitrogen atom of the benzamide. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-5-fluorobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorination: The fluorine atom at the 5-position can be introduced using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyrazole Formation: The 1-ethyl-1H-pyrazol-4-yl group can be synthesized separately and then attached to the benzamide ring through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the pyrazole ring can be oxidized to form pyrazole N-oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-5-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate specific biological pathways and targets.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-5-fluorobenzamide can be compared with other similar compounds, such as:
2-bromo-N-(1-methyl-1H-pyrazol-4-yl)-5-fluorobenzamide: This compound has a similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-5-fluorobenzamide: This compound has a chlorine atom instead of a bromine atom at the 2-position of the benzamide ring.
2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-4-fluorobenzamide: This compound has the fluorine atom at the 4-position instead of the 5-position of the benzamide ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11BrFN3O |
|---|---|
Molecular Weight |
312.14 g/mol |
IUPAC Name |
2-bromo-N-(1-ethylpyrazol-4-yl)-5-fluorobenzamide |
InChI |
InChI=1S/C12H11BrFN3O/c1-2-17-7-9(6-15-17)16-12(18)10-5-8(14)3-4-11(10)13/h3-7H,2H2,1H3,(H,16,18) |
InChI Key |
MFUNSIGZEFTBTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


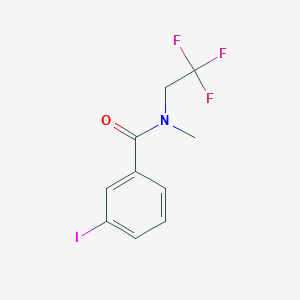
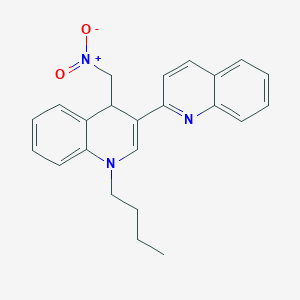
![2-[4,4-Dimethyl-3-(morpholin-4-yl)-1,1-dioxidothietan-2-yl]propan-2-ol](/img/structure/B14918159.png)
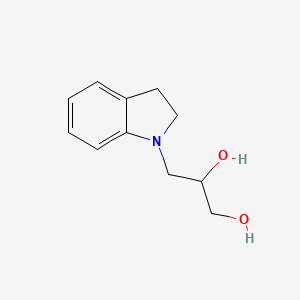
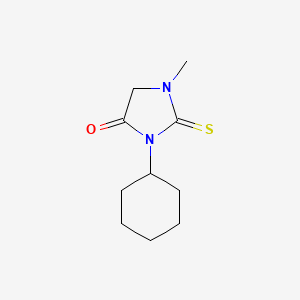
![5-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14918179.png)
![3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one](/img/structure/B14918183.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[1-(furan-2-yl)ethylidene]hydrazine](/img/structure/B14918194.png)
![[(5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14918198.png)
